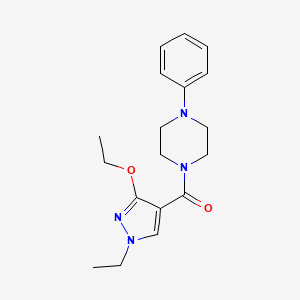

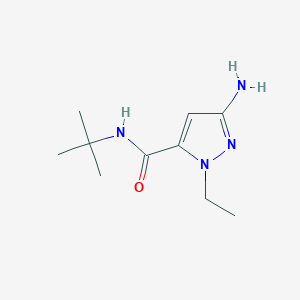

![molecular formula C23H21ClN2O3 B2665573 3-(4-Chlorophenoxy)-1-[2-(phenoxymethyl)benzimidazolyl]propan-2-ol CAS No. 1019140-32-9](/img/structure/B2665573.png)

3-(4-Chlorophenoxy)-1-[2-(phenoxymethyl)benzimidazolyl]propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenoxy)-1-[2-(phenoxymethyl)benzimidazolyl]propan-2-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a beta-adrenergic agonist that has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Radioligand Development for Beta-Adrenergic Receptors

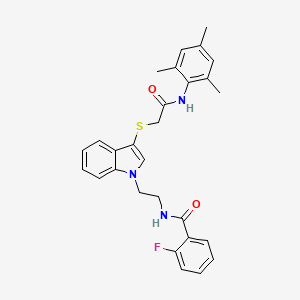

Asymmetric Synthesis for Radioligand Applications : A precursor for S-(3'-t-butylamino-2'-hydroxypropoxy)-benzimidazol-2-[11C]one (S-[11C]CGP 12177) was synthesized to develop a radioligand for beta-adrenergic receptors, utilizing asymmetric synthesis techniques. This compound is significant for studying beta-adrenergic receptors in vivo using positron emission tomography, highlighting its application in medical imaging and receptor mapping (Brady et al., 1991).

Catalytic Applications in Organic Synthesis

Ionic Liquid-Based Catalysis : Research on 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride showcased its utility in generating ionic liquid-based Ru(II)–phosphinite compounds. These compounds serve as efficient catalysts in the transfer hydrogenation of various ketones, demonstrating significant applications in organic synthesis and catalysis (Aydemir et al., 2014).

Antimicrobial and Antiradical Activities

Synthesis and Biological Activities : A study on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which share structural similarities, investigated their antimicrobial and antiradical activities. Although these compounds showed lower biological activities compared to certain beta-blockers, their synthesis and evaluation contribute to the understanding of the structure-activity relationship in developing new pharmaceutical agents (Čižmáriková et al., 2020).

Environmental and Polymer Science

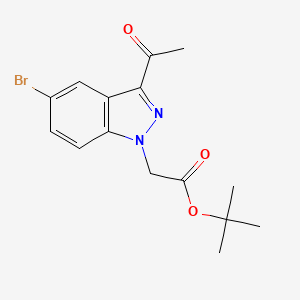

Dioxin Formation from Chlorophenols : The oxidative thermal degradation of chlorophenols was studied to understand the mechanisms of dioxin formation, an area of significant environmental concern. This research provides insights into the chemical processes leading to pollutants and their potential mitigation in industrial contexts (Evans & Dellinger, 2005).

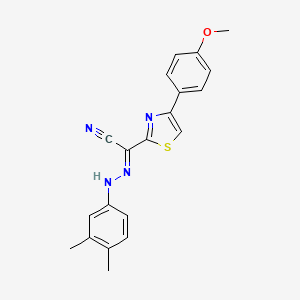

Photopolymerization Initiators : A hexaarylbiimidazole derivative was synthesized for its application as a photoinitiator in acrylate polymerizations, demonstrating the compound's utility in developing advanced materials through photopolymerization technologies (Shi et al., 2006).

properties

IUPAC Name |

1-(4-chlorophenoxy)-3-[2-(phenoxymethyl)benzimidazol-1-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O3/c24-17-10-12-20(13-11-17)28-15-18(27)14-26-22-9-5-4-8-21(22)25-23(26)16-29-19-6-2-1-3-7-19/h1-13,18,27H,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKCAHAAIHLNDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(COC4=CC=C(C=C4)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenoxy)-1-[2-(phenoxymethyl)benzimidazolyl]propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Imidazol-1-ylpropylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2665490.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2665491.png)

![1-(3-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2665492.png)

![1-Acetyl-2'-(3,4-dimethylphenyl)-7'-ethoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2665508.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea](/img/structure/B2665509.png)

![6-Ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2665511.png)

![2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2665512.png)